6-Butoxy-2-fluoro-3-nitropyridine
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Overview
Description
6-Butoxy-2-fluoro-3-nitropyridine is a fluorinated nitropyridine derivative with a butoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2-fluoro-3-nitropyridine typically involves the nitration of 6-butoxy-2-fluoropyridine. The nitration reaction can be carried out using nitric acid in the presence of a suitable acid catalyst, such as sulfuric acid, under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of reaction parameters to ensure product purity and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Butoxy-2-fluoro-3-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Butoxy-2-fluoro-3-nitropyridine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
6-Butoxy-2-fluoro-3-nitropyridine is similar to other fluorinated pyridines, such as 2-fluoropyridine and 3-nitropyridine. its unique combination of a butoxy group and nitro group at specific positions on the pyridine ring distinguishes it from these compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Comparison with Similar Compounds
2-Fluoropyridine
3-Nitropyridine
2,6-Difluoropyridine
3-Fluoro-2-nitropyridine
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Properties
IUPAC Name |
6-butoxy-2-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-2-3-6-15-8-5-4-7(12(13)14)9(10)11-8/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKZFWKJIFWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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